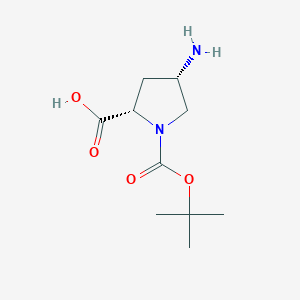

(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Description

(2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 132622-66-3) is a chiral bicyclic amino acid derivative with a pyrrolidine backbone. Its structure features:

- Stereochemistry: (2S,4S) configuration at the pyrrolidine ring.

- Functional groups: A Boc (tert-butoxycarbonyl) protecting group at the 1-position, an amino group at the 4-position, and a carboxylic acid at the 2-position.

- Molecular formula: C₁₀H₁₈N₂O₄, with a molecular weight of 230.26 g/mol.

- Key properties: Boiling point 371.1°C, density 1.232 g/cm³, and hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

It is widely used as a building block in peptide synthesis and pharmaceutical intermediates due to its conformational rigidity and compatibility with solid-phase synthesis .

Properties

IUPAC Name |

(2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRIVZIPSHUOR-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564609 | |

| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-66-3 | |

| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-4-Amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

cis-1-Boc-4-Amino-L-proline, also known as (2S,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid or (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a proline derivative that plays a significant role in organic synthesis and medicinal chemistry applications. It is primarily used in the synthesis of peptides and proteins, where it can influence the biological activity of target molecules.

Mode of Action

As a cis-substituted pyrrolidine, cis-1-Boc-4-Amino-L-proline possesses a unique rigid ring structure that can impart conformational constraints. This structure allows it to influence the biological activity of target molecules by affecting their spatial orientation and interaction with other molecules. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection, revealing a reactive primary amine functionality for further derivatization.

Result of Action

The result of cis-1-Boc-4-Amino-L-proline’s action is primarily seen in its influence on the biological activity of target molecules. By imparting conformational constraints, it can affect the spatial orientation and interaction of these molecules, potentially leading to changes in their function.

Biochemical Analysis

Biochemical Properties

It is known that proline analogues, such as cis-1-Boc-4-Amino-L-proline, have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells.

Cellular Effects

Proline analogues are known to induce a transient stress response in cells, comparable with that of heat shock stress. They are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding.

Molecular Mechanism

It is known that proline analogues can function as a signal, modulating gene expression and certain metabolic processes.

Temporal Effects in Laboratory Settings

The temporal effects of cis-1-Boc-4-Amino-L-proline in laboratory settings are not well-documented. It is known that proline analogues can induce a rapid increase in the synthesis of heat shock proteins in cells. The elevated levels of synthesis for this set of proteins begin to decrease shortly after restoration of the normal amino acids.

Metabolic Pathways

Proline biosynthesis and catabolism is linked to photosynthesis and mitochondrial respiration, respectively.

Transport and Distribution

Many amino acid analogues are transported into cells via amino acid permeases (transporters).

Biological Activity

(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-amino-L-proline, is a synthetic amino acid derivative that has garnered attention in medicinal chemistry and biochemistry due to its structural properties and potential biological activities. This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety, which contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C10H18N2O4

- Molecular Weight : 230.26 g/mol

- CAS Number : 132622-66-3

Biological Activity

The biological activity of this compound is primarily studied in the context of its role as a building block in peptide synthesis and its interaction with various biological targets.

The compound acts as an amino acid analog that can influence protein synthesis and enzyme activity. Its structure allows it to mimic natural amino acids, thereby integrating into peptides and proteins. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing for further functionalization or incorporation into larger biomolecules.

Inhibition Studies

Recent studies have indicated that Boc-4-amino-L-proline derivatives exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For example, research published in the Journal of Medicinal Chemistry demonstrated that modifications of Boc-4-amino-L-proline could lead to potent inhibitors of specific targets related to cancer metabolism .

Case Studies

-

Peptide Synthesis :

- A study explored the use of Boc-4-amino-L-proline in synthesizing cyclic peptides that showed enhanced stability and biological activity compared to linear counterparts.

- The incorporation of this compound into peptides improved binding affinity to target receptors involved in cellular signaling pathways.

-

Neuroprotective Effects :

- Another investigation focused on the neuroprotective properties of Boc-4-amino-L-proline derivatives. These compounds were found to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative disease treatments.

Data Table: Biological Activity Summary

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Through cyclization reactions involving amino acids.

- Introduction of the Boc Group : Using tert-butyl chloroformate in the presence of a base.

- Carboxylation : Employing carboxylating agents to introduce the carboxylic acid functionality.

Scientific Research Applications

Drug Development

(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is utilized in the synthesis of various pharmaceutical compounds. Its application in drug development can be summarized as follows:

- Peptide Synthesis : This compound serves as a key intermediate in the synthesis of peptides. Its amino group can be easily incorporated into peptide chains, making it valuable for creating biologically active peptides that mimic natural proteins .

- Prodrug Formulations : The tert-butoxycarbonyl (Boc) group provides protection to the amino group during synthesis, allowing for selective reactions that can lead to the development of prodrugs. Once administered, the Boc group can be removed enzymatically, releasing the active drug .

Peptide and Protein Engineering

The compound's role in peptide and protein engineering is significant due to its ability to influence the conformation of peptides:

- Chiral Auxiliary : As a chiral building block, it helps in synthesizing enantiomerically pure compounds. This is particularly important in developing drugs where stereochemistry plays a crucial role in biological activity .

- Modification of Amino Acids : The compound can be used to modify existing amino acids to enhance their properties or to introduce new functionalities that can improve the pharmacokinetics and pharmacodynamics of therapeutic peptides .

Case Studies

Several studies illustrate the effectiveness of this compound in various applications:

Comparison with Similar Compounds

Stereoisomers

(2R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid

- Structural difference : The 2-position has an R configuration instead of S.

- Impact : Diastereomers exhibit distinct biological activities and physical properties. For example, (2R,4S) isomers may show altered binding affinities in drug-target interactions compared to the (2S,4S) form .

(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxyproline

- Functional group: Hydroxyl (-OH) replaces the amino (-NH₂) group at the 4-position.

- Impact : Reduced hydrogen-bonding capacity, leading to lower solubility in polar solvents. Commonly used in collagen-mimetic peptides .

Substituent Variations at the 4-Position

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenoxy)pyrrolidine-2-carboxylic Acid (CAS: 686766-56-3)

- Substituent: 3-Chlorophenoxy group.

- Molecular formula: C₁₆H₂₀ClNO₅.

- Impact: Increased steric bulk and lipophilicity compared to the amino group, enhancing membrane permeability but reducing aqueous solubility. Applications include kinase inhibitors .

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic Acid (CAS: 1378388-16-9)

- Substituent : Methoxymethyl (-CH₂OCH₃).

- Impact : Improved stability in aqueous environments by reducing salt formation and hydrolysis. Critical in green chemistry applications for minimizing side reactions .

(2S,4S)-4-Fluoro-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid

- Substituent : Fluorine atom.

- Impact : Enhanced metabolic stability and electronegativity, making it valuable in PET (positron emission tomography) tracer development .

Protecting Group Variations

(2S,4S)-4-Amino-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic Acid (CAS: 281666-43-1)

- Protecting group : Benzyloxycarbonyl (Cbz) instead of Boc.

- Impact: Cbz requires hydrogenolysis for deprotection, unlike Boc (acid-labile). This difference influences synthetic routes and compatibility with other functional groups .

Preparation Methods

Lactam Reduction and Ring Functionalization

The lactam ring of D-pyroglutamate is reduced using borane-tetrahydrofuran (BH₃·THF) to yield a pyrrolidine intermediate. Subsequent alkylation at the C4 position introduces the aminoethyl side chain. Epimerization risks are mitigated by maintaining low temperatures (−78°C to 0°C) and using sterically hindered bases like lithium hexamethyldisilazide (LHMDS).

Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Lactam reduction | BH₃·THF, 0°C, 4 h | 84 |

| Alkylation | Allyl bromide, LHMDS, −78°C | 52 |

Boc Protection and Oxidation

The primary amine at C4 is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). Oxidation of the secondary alcohol to a carboxylic acid is achieved via RuCl₃/NaIO₄, preserving the (2S,4S) configuration.

C(sp³)-H Activation Strategy

Recent advances employ transition metal catalysis to functionalize inert C-H bonds, bypassing multi-step protection-deprotection sequences.

Rhodium-Catalyzed Arylation

A rhodium(I) catalyst (e.g., [Rh(cod)Cl]₂) facilitates direct arylation of pyrrolidine derivatives. For instance, boronic ester intermediates undergo 1,4-addition to α,β-unsaturated carbonyl compounds, enabling introduction of aromatic groups at C4.

Key Data

| Parameter | Value |

|---|---|

| Catalyst | [Rh(cod)Cl]₂ (5 mol%) |

| Ligand | BINAP (10 mol%) |

| Solvent | Toluene, 80°C, 12 h |

| Yield | 72% |

Post-Functionalization

Post-arylation, the Boc group is introduced under mild conditions (Boc₂O, NaHCO₃, THF/H₂O). Acidic workup (HCl/EtOAc) liberates the carboxylic acid while retaining stereochemistry.

Enzymatic Resolution for Stereochemical Purity

Racemic mixtures of 4-aminopyrrolidine-2-carboxylic acid are resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The (2S,4S) enantiomer is selectively acylated, followed by Boc protection and hydrolysis.

Comparative Efficiency

| Method | Enantiomeric Excess (% ee) | Scalability |

|---|---|---|

| Enzymatic resolution | >99 | Moderate |

| Chiral pool synthesis | 98 | High |

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS-compatible routes utilize Wang resin-bound pyrrolidine precursors. The Boc group is introduced iteratively, and the carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)/hydroxybenzotriazole (HOBt). Cleavage from the resin (TFA/DCM) yields the target compound with >95% purity.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, Boc protection under microwave irradiation (100°C, 10 min) achieves quantitative yields without racemization . Solvent-free conditions using ball milling further enhance sustainability.

Q & A

Q. What are the optimal synthetic routes for preparing (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, and how can side products be minimized?

Methodological Answer: The synthesis typically involves Boc protection of the pyrrolidine scaffold, followed by stereoselective functionalization. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM with a base like DMAP or TEA to protect the amine group. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

- Stereochemical Control : Employ chiral auxiliaries or catalytic asymmetric hydrogenation to ensure (2S,4S) configuration.

- Side Product Mitigation : Optimize reaction temperature (0–25°C) and stoichiometry (1.2 eq Boc₂O) to avoid overprotection or racemization. Post-synthesis purification via recrystallization (e.g., ethanol/water) or chiral HPLC (Chiralpak AD-H column) reduces diastereomeric impurities .

Q. How can researchers ensure the purity and stereochemical integrity of this compound during purification?

Methodological Answer:

- Chiral Separation : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IG-3) and mobile phases like hexane/isopropanol (80:20) with 0.1% TFA. Retention times vary between 8–12 min for enantiomers .

- Recrystallization : Dissolve crude product in warm ethanol, then slowly add water to induce crystallization. Monitor purity via ¹H NMR (δ 1.4 ppm for Boc tert-butyl group; δ 4.2–4.5 ppm for pyrrolidine protons) and LC-MS (M+H⁺ = 231.1) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹³C NMR confirms Boc group integrity (δ 28–30 ppm for tert-butyl carbons; δ 155–160 ppm for carbonyl).

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 231.1) validates molecular weight.

- Polarimetry : Measure optical rotation ([α]D²⁵ ~ +15° to +25° in methanol) to confirm enantiopurity .

Advanced Research Questions

Q. How does the stereochemistry of the (2S,4S) configuration influence its reactivity in peptide coupling or organocatalysis?

Methodological Answer:

- Conformational Rigidity : The (2S,4S) configuration imposes a rigid trans-pyrrolidine ring, enhancing stereoselectivity in peptide bond formation. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to model transition states .

- Catalytic Activity : Test enantioselectivity in aldol reactions (e.g., acetone + 4-nitrobenzaldehyde) under mild conditions (rt, 24h). Compare yields and ee values (HPLC) with other diastereomers .

Q. What strategies resolve contradictory data in conformational studies of derivatives under varying pH or solvent conditions?

Methodological Answer:

Q. How can researchers evaluate the compound’s stability under acidic/basic conditions for Boc deprotection?

Methodological Answer:

Q. What are the implications of modifying the Boc group or pyrrolidine substituents for drug design?

Methodological Answer:

- Boc Replacement : Substitute with Fmoc or Alloc groups to alter lipophilicity (logP calculations via ChemDraw). Test solubility in PBS (pH 7.4) and membrane permeability (Caco-2 assay) .

- Substituent Effects : Introduce methoxymethyl or fluorinated groups (e.g., ) to enhance metabolic stability. Evaluate in vitro CYP450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.